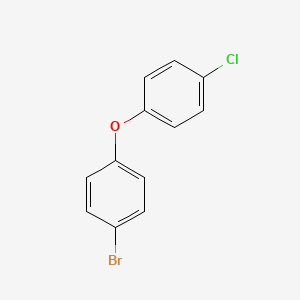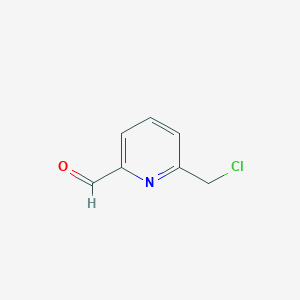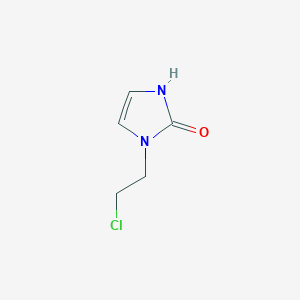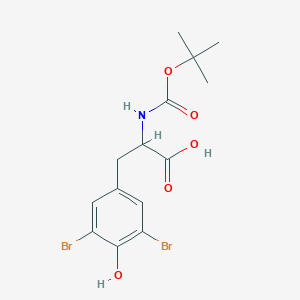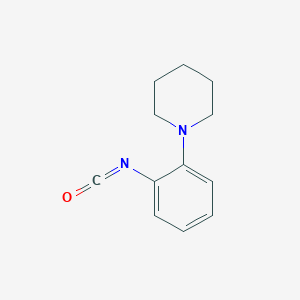![molecular formula C13H10F3NO B1612075 2-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 60287-77-6](/img/structure/B1612075.png)
2-[4-(Trifluoromethyl)phenoxy]aniline
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenoxy]aniline, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents, including ethanol and chloroform.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
2-[4-(Trifluoromethyl)phenoxy]aniline and its derivatives have been studied for their potential in catalysis and chemical reactions. For instance, Fe_3O_4 magnetic nanoparticles have been used to eliminate phenol and aniline compounds from solutions, demonstrating their role in catalytic oxidation processes (Zhang et al., 2009). Another study discusses the synthesis of azobenzene derivatives from 4-(tridecafluorohexyl)aniline, highlighting the chemical synthesis aspect of these compounds (Yoshino et al., 1992).
Pharmaceutical and Medicinal Chemistry
In the field of pharmaceutical and medicinal chemistry, aniline derivatives, including those related to this compound, are important. A study reported the synthesis and characterization of diclofenac metabolites, illustrating the significant role of aniline compounds in drug metabolism and pharmaceutical research (Kenny et al., 2004).
Environmental Chemistry
Research into the degradation of aniline solutions, such as studies on electrocatalytic oxidation, has shown the importance of these compounds in environmental chemistry. For example, an investigation into the degradation of aniline in alkaline media used an electrochemical reactor, demonstrating the environmental applications of these compounds (Li et al., 2003).
Material Science
In material science, the incorporation of aniline derivatives into polymeric structures has been explored. A novel polycarbonate with high thermal stability was synthesized using an azo bisphenol derived from aniline, indicating the potential of these compounds in developing new materials (Suresh et al., 2003).
Electrochemistry
Aniline derivatives are also significant in electrochemistry. The synthesis and characterization of chlorohydroxyaniline derivatives, for instance, have been used in studies on rechargeable batteries and electrochromics, showcasing the electrochemical relevance of these compounds (Shahzad et al., 2014).
Mecanismo De Acción
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules due to its ability to enhance the drug’s lipophilicity and metabolic stability . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound may be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIVOPFEMOUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592711 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60287-77-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







